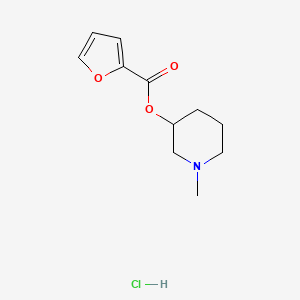
1-methyl-3-piperidinyl 2-furoate hydrochloride
Übersicht
Beschreibung
1-Methyl-3-piperidinyl 2-furoate hydrochloride, also known as MFPF hydrochloride, is a potent and selective muscarinic M4 receptor agonist. It has been extensively studied for its potential therapeutic applications in central nervous system disorders such as schizophrenia, Parkinson's disease, and Alzheimer's disease.
Wirkmechanismus
1-methyl-3-piperidinyl 2-furoate hydrochloride hydrochloride acts as a partial agonist at muscarinic M4 receptors, which are coupled to G proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase activity and the activation of mitogen-activated protein kinase (MAPK) signaling pathways. This results in the modulation of dopamine release in the striatum and the regulation of glutamate transmission in the prefrontal cortex, leading to improvements in cognitive function and motor control.
Biochemical and Physiological Effects:
This compound hydrochloride has been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease. It has also been shown to improve motor control in animal models of Parkinson's disease. The biochemical and physiological effects of this compound hydrochloride are mediated through the activation of muscarinic M4 receptors and the modulation of dopamine and glutamate neurotransmission in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-methyl-3-piperidinyl 2-furoate hydrochloride hydrochloride in lab experiments is its high selectivity for muscarinic M4 receptors, which allows for the specific modulation of dopamine and glutamate neurotransmission in the brain. However, one of the limitations of using this compound hydrochloride is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of 1-methyl-3-piperidinyl 2-furoate hydrochloride hydrochloride. One direction is to investigate its potential therapeutic applications in other central nervous system disorders such as depression and anxiety. Another direction is to explore its potential as a tool for studying the role of muscarinic M4 receptors in brain function and dysfunction. Finally, there is a need to develop more water-soluble derivatives of this compound hydrochloride to improve its in vivo administration and bioavailability.
Conclusion:
In conclusion, this compound hydrochloride is a potent and selective muscarinic M4 receptor agonist that has potential therapeutic applications in central nervous system disorders such as schizophrenia, Parkinson's disease, and Alzheimer's disease. Its mechanism of action involves the modulation of dopamine and glutamate neurotransmission in the brain, leading to improvements in cognitive function and motor control. While there are some limitations to its use in lab experiments, there are several future directions for the research and development of this compound hydrochloride.
Wissenschaftliche Forschungsanwendungen
1-methyl-3-piperidinyl 2-furoate hydrochloride hydrochloride has been extensively studied for its potential therapeutic applications in central nervous system disorders. It has been shown to have a high affinity and selectivity for muscarinic M4 receptors, which are predominantly expressed in the striatum and prefrontal cortex regions of the brain. These regions are involved in cognitive function, motor control, and emotional regulation, making this compound hydrochloride a promising candidate for the treatment of schizophrenia, Parkinson's disease, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
(1-methylpiperidin-3-yl) furan-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-12-6-2-4-9(8-12)15-11(13)10-5-3-7-14-10;/h3,5,7,9H,2,4,6,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWWLVIQZGUIHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)OC(=O)C2=CC=CO2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



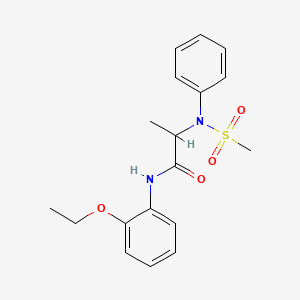
![4,4'-[(3-chlorophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3973327.png)
![3-[(diethylamino)methyl]-N,N-diethylbenzamide hydrochloride](/img/structure/B3973330.png)
![allyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3973342.png)
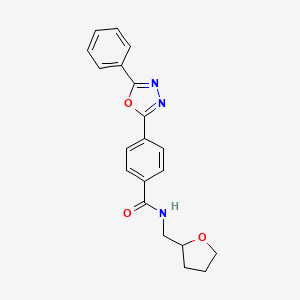
![1-ethyl-4-[1-(3-methylbenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3973359.png)
![1-[1-(4-fluorobenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3973367.png)
![4,4'-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3973374.png)
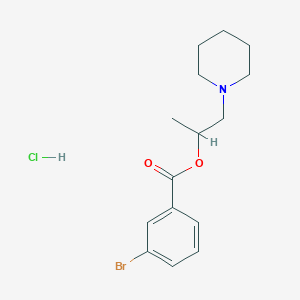
![1-benzyl-4-[1-(3-pyridinylmethyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3973387.png)
![1-[1-(4-ethylbenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3973391.png)
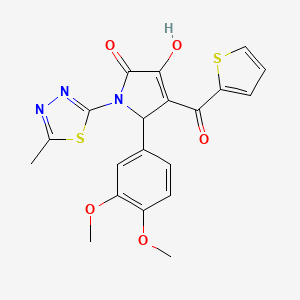
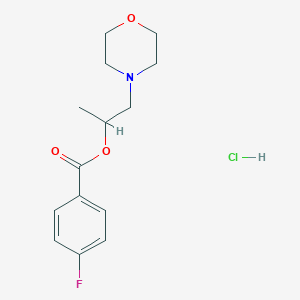
![N-{2-methoxy-4-[(3,4,5-triethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B3973413.png)